

# Acidity and pKa value of 2,5-Dihydroxybenzenesulfonic acid

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## Compound of Interest

Compound Name: 2,5-Dihydroxybenzenesulfonic Acid

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An In-Depth Technical Guide to the Acidity and pKa of **2,5-Dihydroxybenzenesulfonic Acid**

## Abstract

This technical guide provides a comprehensive analysis of the acidic properties of **2,5-dihydroxybenzenesulfonic acid** (DHBSA), a molecule of significant interest in pharmaceutical and synthetic chemistry. Also known as dobesilic acid, this compound possesses three distinct acidic protons, leading to a complex acid-base profile.<sup>[1][2][3]</sup> This document elucidates the theoretical underpinnings of its acidity, discusses the electronic influence of its functional groups, and presents a robust experimental protocol for the empirical determination of its pKa values. This guide is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of DHBSA's physicochemical properties.

## Introduction: The Multifaceted Nature of 2,5-Dihydroxybenzenesulfonic Acid

**2,5-Dihydroxybenzenesulfonic acid** is an aromatic organosulfur compound characterized by a benzene ring substituted with a sulfonic acid group (-SO<sub>3</sub>H) and two hydroxyl (-OH) groups at positions 2 and 5.<sup>[1][4]</sup> This substitution pattern, derived from hydroquinone, gives rise to its alternative name, hydroquinonesulfonic acid.<sup>[1][3]</sup>

The molecule's significance stems largely from its role as a key intermediate in the synthesis of important pharmaceutical agents.<sup>[5]</sup> Its salts, such as calcium dobesilate and ethamsylate (diethylamine salt), are used as vasoprotective and antihemorrhagic drugs, respectively.<sup>[5][6][7]</sup> The presence of both a strongly acidic sulfonic acid group and two moderately acidic phenolic groups imparts unique chemical characteristics, including high water solubility and the ability to engage in multiple proton-transfer equilibria.<sup>[1]</sup> Understanding the acidity and pKa values of each of these groups is critical for controlling reaction conditions, predicting drug behavior, formulating stable preparations, and developing analytical methods.<sup>[3]</sup>

## Theoretical Framework of Acidity in DHBSA

The acidity of a molecule is quantified by its acid dissociation constant (Ka), or more conveniently, its logarithmic form, pKa (-log Ka). A lower pKa value signifies a stronger acid. DHBSA is a polyprotic acid, with three dissociable protons. The dissociation occurs in a stepwise manner, with each step characterized by a distinct pKa value.

## The Hierarchy of Acidic Functional Groups

The three acidic protons in DHBSA are associated with the sulfonic acid group and the two phenolic hydroxyl groups. The intrinsic acidity of these functional groups differs substantially:

- **Sulfonic Acids (-SO<sub>3</sub>H):** These are among the strongest organic acids.<sup>[8]</sup> The high acidity is due to the extensive resonance stabilization of the resulting sulfonate anion (R-SO<sub>3</sub><sup>-</sup>), where the negative charge is delocalized over three oxygen atoms. Aromatic sulfonic acids, like benzenesulfonic acid, are exceptionally strong, with pKa values often in the negative range, indicating they are stronger acids than HCl.<sup>[9]</sup> For instance, the pKa of benzenesulfonic acid is approximately -2.8.<sup>[10][9]</sup>
- **Phenolic Hydroxyls (-OH):** Phenols are weakly acidic. The acidity arises from the resonance stabilization of the phenoxide ion, where the negative charge is delocalized into the aromatic ring. The pKa of the parent compound, phenol, is approximately 9.9.<sup>[11]</sup> Hydroquinone, the parent diol of DHBSA, has two pKa values, typically around 10.0 and 11.4 for the first and second dissociations, respectively.<sup>[12]</sup>

Based on these intrinsic properties, the first and most facile dissociation in DHBSA will be from the sulfonic acid group (pKa<sub>1</sub>). The subsequent two dissociations (pKa<sub>2</sub> and pKa<sub>3</sub>) will be from the two hydroxyl groups.

## Electronic Substituent Effects on Acidity

The  $pK_a$  values of the hydroxyl groups in DHBSA are not identical to those in hydroquinone. They are significantly modulated by the presence of the sulfonate group ( $-SO_3^-$ ), which is formed after the first dissociation.

- **Inductive and Resonance Effects:** The sulfonate group is a strong electron-withdrawing group (EWG) through both the inductive effect ( $-I$ ) and the resonance effect ( $-M$ ). This powerful electron-withdrawing nature has a profound impact on the acidity of the phenolic protons.
- **Causality of Increased Acidity:** The EWG pulls electron density from the benzene ring, which in turn depletes electron density from the phenolic oxygen atoms. This weakens the O-H bond, making the proton easier to remove. More importantly, the EWG stabilizes the resulting phenoxide anions by delocalizing the negative charge, making their formation more thermodynamically favorable. This stabilization directly translates to a lower  $pK_a$  value (stronger acidity) compared to unsubstituted hydroquinone.

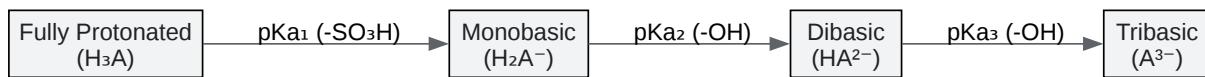
Therefore, we can confidently predict the following order of acidity for **2,5-dihydroxybenzenesulfonic acid**:



The  $pK_{a1}$  will be very low (likely  $< 0$ ), while  $pK_{a2}$  and  $pK_{a3}$  will be significantly lower than the corresponding values for hydroquinone.

## Stepwise Dissociation Equilibria

The complete dissociation of DHBSA can be visualized as a three-step process, starting from the fully protonated species ( $H_3A$ ).



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Caption: Stepwise dissociation of **2,5-dihydroxybenzenesulfonic acid**.

# Experimental Determination of pKa Values

While the pKa of the sulfonic acid group is too low to be conveniently measured in aqueous solution, the pKa values of the two phenolic hydroxyl groups can be accurately determined using spectrophotometric titration. This method is ideal for compounds like phenols, whose UV-Vis absorption spectrum changes as a function of ionization.[\[11\]](#)[\[13\]](#)

## Principle of Spectrophotometric Titration

The method relies on Beer-Lambert Law and the Henderson-Hasselbalch equation. As the pH of a solution of DHBSA is increased, the phenolic groups deprotonate, shifting the equilibrium from the acidic form ( $\text{Ar-OH}$ ) to the basic form ( $\text{Ar-O}^-$ ). These two species have distinct molar absorptivities at certain wavelengths. By measuring the absorbance of the solution at a series of known pH values, one can determine the ratio of the two species and subsequently calculate the pKa.

The relevant equation is:  $\text{pKa} = \text{pH} + \log \left( \frac{[\text{Ab} - \text{A}]}{[\text{A} - \text{Aa}]} \right)$

Where:

- A: Absorbance of the solution at an intermediate pH.
- Aa: Absorbance of the fully protonated (acidic) form.
- Ab: Absorbance of the fully deprotonated (basic) form.

## Detailed Experimental Protocol

This protocol describes a self-validating system for determining  $\text{pKa}_2$  and  $\text{pKa}_3$  of DHBSA.

### A. Materials and Instrumentation:

- **2,5-Dihydroxybenzenesulfonic acid** (or a stable salt like potassium dobesilate)
- Calibrated pH meter with a combination glass electrode
- UV-Vis spectrophotometer with matched quartz cuvettes
- Volumetric flasks and pipettes (Class A)

- Buffer solutions (e.g., phosphate, borate) covering a pH range from ~6 to 12
- 0.1 M HCl and 0.1 M NaOH solutions
- High-purity deionized water
- Inert salt (e.g., KCl) to maintain constant ionic strength

#### B. Step-by-Step Procedure:

- Preparation of Stock Solution: Accurately prepare a stock solution of DHBSA (e.g., 1 mM) in deionized water. The purity of the compound is critical for accurate results.
- Determination of Analytical Wavelength ( $\lambda_{\text{max}}$ ):
  - Prepare two solutions from the stock: one highly acidic (pH ~2, using HCl) to isolate the fully protonated phenolic species ( $\text{H}_2\text{A}^-$ ), and one highly basic (pH ~12, using NaOH) to isolate the fully deprotonated phenolic species ( $\text{HA}^{2-}$  or  $\text{A}^{3-}$ ).
  - Scan the UV-Vis spectrum of both solutions (e.g., from 200-400 nm).
  - Identify the wavelength where the difference in absorbance between the acidic and basic forms is maximal. This wavelength will be used for all subsequent measurements to ensure the highest sensitivity.
- Preparation of Titration Series:
  - Prepare a series of solutions (e.g., 10-15) in volumetric flasks. To each flask, add an identical aliquot of the DHBSA stock solution.
  - Add a calculated amount of buffer components or titrant (NaOH) to achieve a range of pH values spanning the expected pKa values (e.g., pH 7 through 11).
  - Add a sufficient amount of inert salt (e.g., KCl) to each flask to maintain a constant ionic strength (e.g., 0.1 M). This is crucial as ionic activity can affect pKa values.
  - Dilute all solutions to the final volume with deionized water.

- Measurement:
  - Calibrate the pH meter using at least two standard buffers.
  - For each solution in the series, accurately measure the pH.
  - Measure the absorbance of each solution at the predetermined analytical wavelength. Use a blank containing all components except DHBSA.
- Data Analysis:
  - Plot Absorbance vs. pH. The resulting curve should be sigmoidal, with the midpoint of the inflection corresponding to the pKa.
  - For a more precise determination, use the equation provided in Section 3.1. A plot of pH vs.  $\log([Ab - A] / [A - Aa])$  will yield a straight line. The y-intercept of this line is the pKa.
  - If the two phenolic pKa values are sufficiently separated, two distinct sigmoidal transitions may be observed. If they are close, deconvolution software may be required to resolve the individual pKa values.

## Experimental Workflow Diagram

Caption: Workflow for pKa determination via spectrophotometric titration.

## Summary of Acidity Data

While specific, experimentally verified pKa values for **2,5-dihydroxybenzenesulfonic acid** are not readily available in publicly accessible literature, we can compile a table of expected values based on related compounds and theoretical principles.

Proton Source	Associated pKa	Predicted Value Range	Rationale
Sulfonic Acid (-SO <sub>3</sub> H)	pKa <sub>1</sub>	< 0	Strong acid; extensive resonance stabilization of the sulfonate anion. Similar to benzenesulfonic acid (pKa ≈ -2.8).[9]
Phenolic Hydroxyl (-OH)	pKa <sub>2</sub>	7.5 - 9.0	More acidic than hydroquinone (pKa ~10) due to the strong electron-withdrawing effect of the adjacent sulfonate group.[12]
Phenolic Hydroxyl (-OH)	pKa <sub>3</sub>	9.5 - 11.0	Less acidic than the first hydroxyl dissociation but still influenced by the sulfonate group. The presence of a second negative charge on the molecule makes removing the third proton more difficult.

Note: These are estimated values. Experimental determination using the protocol in Section 3 is required for definitive results.

## Conclusion

**2,5-Dihydroxybenzenesulfonic acid** is a triprotic acid with a complex but predictable acidic character. The sulfonic acid group is exceptionally strong, dissociating completely in most aqueous environments. The two phenolic hydroxyl groups are significantly more acidic than those of the parent hydroquinone molecule, a direct consequence of the powerful electron-

withdrawing nature of the sulfonate substituent. For drug development and chemical synthesis applications, a precise understanding of the pKa values associated with these hydroxyl groups is paramount. The spectrophotometric titration method detailed in this guide provides a reliable and accessible means to obtain this critical data, enabling researchers to optimize processes and predict the behavior of this versatile chemical intermediate.

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